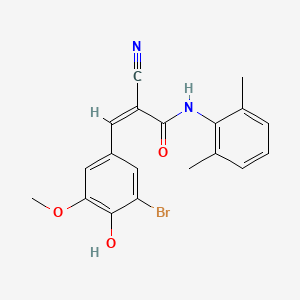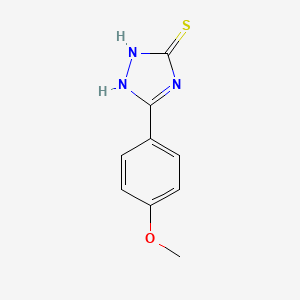
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
描述
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
作用机制
Target of Action
Similar compounds with a 4-methoxyphenyl group have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
Related compounds have been shown to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations suggest that these compounds occupy the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, leading to reduced inhibitory potency .
Biochemical Pathways
The inhibition of alox15 by similar compounds affects the metabolism of linoleic acid and arachidonic acid . These metabolites play a pathophysiological role in various cancer and inflammation models .
Result of Action
The inhibition of alox15 by similar compounds can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . These changes could influence various biological processes, including those involved in cancer and inflammation .
生化分析
Biochemical Properties
The compound 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit in vitro acetylcholinesterase activity . It also potentially inhibits monoamine oxidase A (MAO-A), as suggested by molecular docking assays .
Cellular Effects
In cellular models, this compound has been observed to reduce cognitive damage and improve neuropsychic behavior . It appears to exert an antidepressant effect, reducing immobility behavior during the forced swim test .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAO-A, as it restricts MAO-A activity in the cerebral cortices and hippocampi of mice . This selective inhibition of MAO-A is associated with the antidepressant-like effect of the compound .
Metabolic Pathways
The compound’s ability to inhibit MAO-A suggests it may be involved in the metabolism of monoamines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The triazole ring can be further functionalized through cyclization reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Cyclization: Electrophiles such as alkyl or aryl halides under basic conditions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Substituted Triazoles: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new molecules with potential biological activities.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting lipoxygenase activity . This makes it a candidate for further research in the treatment of inflammatory diseases and cancer.
Medicine: Due to its potential pharmacological properties, this compound is being explored for its antidepressant-like effects . It has shown promise in preclinical studies involving animal models.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of complex organic molecules.
相似化合物的比较
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol shares structural similarities with 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole, it exhibits unique pharmacological properties. For example, the triazole ring in this compound provides distinct electronic and steric characteristics that influence its interaction with biological targets . This makes it a valuable compound for the development of selective enzyme inhibitors and other therapeutic agents.
属性
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWSSVQAGNWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974575 | |
| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-70-5 | |
| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


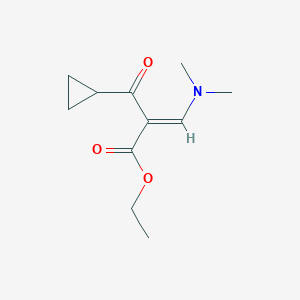
![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)
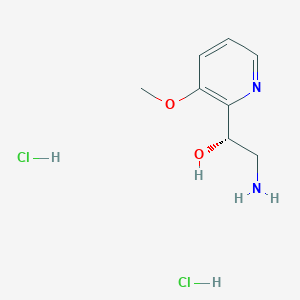
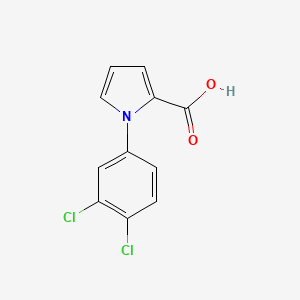
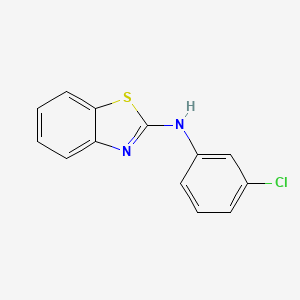
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)
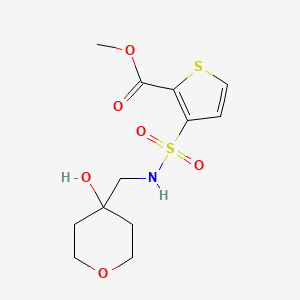
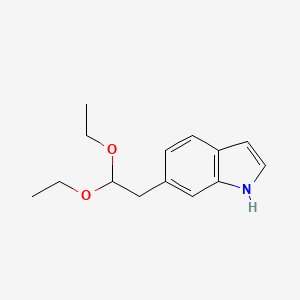
![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)
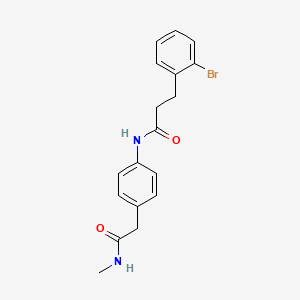
![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)
